molecular formula C14H16FN5O2 B2608132 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide CAS No. 2034540-15-1

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide

Cat. No.: B2608132
CAS No.: 2034540-15-1
M. Wt: 305.313
InChI Key: LYQAXLBRXXZUTJ-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide is a triazine-based compound featuring a dimethylamino group at the 4-position, a methoxy group at the 6-position, and a 3-fluorobenzamide moiety linked via a methyl bridge. The compound’s synthesis likely involves nucleophilic substitution and amide coupling, with characterization via NMR, HRMS, and FT-IR, as seen in related triazine derivatives .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2/c1-20(2)13-17-11(18-14(19-13)22-3)8-16-12(21)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQAXLBRXXZUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide typically involves multiple steps. One common method involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to improved efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazine derivatives .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous triazine derivatives:

Compound Name Triazine Substituents Linked Group / Side Chain Primary Application Reference
Target Compound 4-(dimethylamino)-6-methoxy 3-fluorobenzamide Research chemical
Prosulfuron 4-methoxy-6-methyl Sulfonamide-thiophene carboxylate Herbicide
Triflusulfuron methyl ester 4-(dimethylamino)-6-trifluoroethoxy Sulfonylurea-methylbenzoate Herbicide
Morpholino-triazine-ureido benzamide () 4,6-dimorpholino Ureido-linked N-methylbenzamide Pharmaceutical intermediate
(E)-N2,N2-dimethyl-6-styryl-triazine-2,4-diamine () 4-dimethylamino-6-styryl Styryl group Synthetic intermediate
Key Observations:
  • The 3-fluorobenzamide group introduces steric and electronic effects distinct from sulfonamides (prosulfuron) or ureido linkages (), which may influence target binding .
  • Biological Relevance: Sulfonamide-linked triazines (e.g., prosulfuron) inhibit acetolactate synthase (ALS) in plants, a common herbicide mechanism . The target’s benzamide group may diverge in mode of action. Morpholino-substituted triazines () are often explored for kinase inhibition, suggesting the target compound’s dimethylamino group could align with pharmaceutical applications .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological applications. This compound features a triazine ring structure that is known for its diverse reactivity and biological activity. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N6O2F. Its structure includes:

  • A triazine ring with dimethylamino and methoxy substitutions.
  • A 3-fluorobenzamide moiety which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound can inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways, leading to various biological effects.

2. Receptor Interaction:
this compound may interact with cellular receptors, modulating their signaling pathways. This interaction can affect cellular responses and influence processes such as cell proliferation and apoptosis.

3. DNA/RNA Interaction:
The compound may intercalate with DNA or RNA strands, potentially affecting transcription and translation processes. This mechanism is crucial in understanding its role in cancer therapy where gene expression modulation is desired.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various studies:

Table 1: Summary of Biological Activity

Study FocusFindingsReference
Cancer Cell Lines Demonstrated cytotoxicity against breast cancer and leukemia cell lines.
Enzyme Inhibition Inhibited dihydrofolate reductase (DHFR), a target in cancer therapy.
Kinase Inhibition Exhibited moderate to high potency as a RET kinase inhibitor in ELISA assays.

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antitumor Activity
In vitro studies revealed that this compound induced apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit DHFR was particularly noted as a mechanism for reducing tumor growth.

Case Study 2: Kinase Inhibition
A recent study evaluated the compound's effectiveness as a RET kinase inhibitor. The results indicated that it could significantly reduce RET kinase activity, which is crucial for certain cancers driven by mutations in this pathway. This positions the compound as a promising candidate for targeted cancer therapies.

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